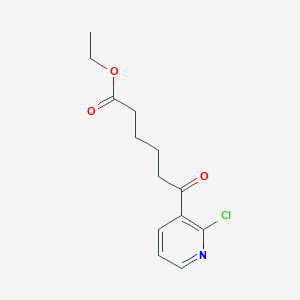
7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex bicyclic and tricyclic compounds is a topic of interest in several of the provided papers. For instance, paper describes the synthesis of a basic skeleton of penicillins, which is a bicyclic compound, from ethyl propiolate using Mukaiyama-Ohno’s method. Similarly, paper reports the synthesis of the 7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane ring system from readily available starting materials. These methods could potentially be adapted or serve as inspiration for the synthesis of 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane.
Molecular Structure Analysis
The molecular structure of complex organic compounds is crucial for understanding their chemical behavior. Paper discusses the structure of Decaisopropyl-7-oxabicyclo[2.2.1]heptasilane, determined by X-ray crystallography, and paper describes the structure of a chlorination product of a phenylsulfonyl-substituted bicycloheptane. These studies highlight the importance of structural analysis in understanding the properties of such molecules, which is also applicable to the analysis of 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane.
Chemical Reactions Analysis
The reactivity and chemical transformations of bicyclic and tricyclic compounds are explored in the papers. For example, paper investigates the regioselectivity in the catalytic hydrogenolysis of halogenated bicycloheptanes. Understanding the chemical reactions of similar compounds can provide valuable information on how 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane might react under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of complex organic molecules are often determined by their molecular structure. Paper describes the synthesis and peculiar tautomeric features of a fluorinated triketone, which could be relevant when considering the properties of a fluorinated compound like 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane. Additionally, paper details the molecular structure of a silaheterocycle, which could inform the understanding of the physical properties of other heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Catalytic Hydrogenolysis
The catalytic hydrogenolysis of compounds similar to 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane, such as 7-fluoro-1-phenyl- and 7,7-difluoro-1-phenylbicyclo[4.1.0]heptane, has been examined. This process, which involves the breaking of chemical bonds by hydrogen, can selectively occur at specific bonds within the compound structure, offering potential applications in chemical synthesis and modification of organic compounds (Isogai, Sakai, & Kosugi, 1986).
Spirocyclopropanated Cyclopropyl Cations
Research on spirocyclopropanated cyclopropyl cations, including derivatives such as 7-chloro-7-phenylsulfanyldispiro[2.0.2.1]heptane, demonstrates their potential in various organic reactions. These cations exhibit interesting reactivities and could be valuable in synthesizing unique molecular architectures (Kozhushkov et al., 2003).
Novel Synthesis Methods
Novel synthesis methods for related compounds, such as the 7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane ring system, have been developed. These methods provide efficient routes to synthesize complex organic structures, which could be relevant for the synthesis of pharmaceuticals and other organic compounds (Brown, Corbett, & Howarth, 1977).
Carbon-Carbon Bond Formation
Studies on carbon-carbon bond formation, involving compounds like 1-chloro-3-iodoheptane, highlight the importance of such processes in organic synthesis. This knowledge can be applied to create diverse molecular structures, potentially including derivatives of 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane (Miyano, Hokari, Umeda, & Hashimoto, 1980).
Reactions with Activated Magnesium
The reaction of similar compounds with activated magnesium offers insights into potential synthetic applications. For example, the reaction of 7-bromo-7-chlorobicyclo[4.1.0]heptane with activated magnesium demonstrates how specific chemical transformations can be utilized in synthesizing and modifying organic compounds (Ando, Muranaka, & Ishihara, 1981).
Safety And Hazards
Eigenschaften
IUPAC Name |
7-chloro-1-[3-(trifluoromethyl)phenyl]heptan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF3O/c15-9-4-2-1-3-8-13(19)11-6-5-7-12(10-11)14(16,17)18/h5-7,10H,1-4,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGSWGLHMZJDGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCCCCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642274 |
Source


|
| Record name | 7-Chloro-1-[3-(trifluoromethyl)phenyl]heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane | |
CAS RN |
898783-60-3 |
Source


|
| Record name | 7-Chloro-1-[3-(trifluoromethyl)phenyl]-1-heptanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-1-[3-(trifluoromethyl)phenyl]heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














